N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-17-9-10-21(18(2)15-17)26-22-20-16-25-29(3)23(20)28-24(27-22)31-13-11-30(12-14-31)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIJVAWCJYVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Functional group modifications: Additional steps may include methylation and other functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The target compound’s 4-phenylpiperazinyl group at C-6 distinguishes it from analogs with simpler alkyl or aryl substituents (e.g., 4-methylpiperazinyl in ). This moiety may enhance solubility or receptor binding due to its bulky, aromatic nature.
The 4-phenylpiperazinyl group in the target compound may confer kinase inhibitory activity, as seen in structurally related pyrrolo[2,3-d]pyrimidines (e.g., ).
Synthetic Routes :
- Analogs are typically synthesized via cyclization reactions (e.g., using Vilsmeier–Haack reagent ) or functionalization of preformed pyrazolo[3,4-d]pyrimidine cores with amines or aryl halides .
Biological Activity
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a complex structure that includes a piperazine moiety. Its chemical formula is , and it exhibits specific physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective antagonist or modulator for certain receptors, particularly in the central nervous system.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound has shown affinity for dopamine receptors, which are crucial in regulating mood and behavior. Studies suggest it may modulate dopaminergic signaling pathways, potentially offering therapeutic effects in psychiatric disorders .
- Serotonin Receptor Modulation : It may also influence serotonin receptors, which are involved in mood regulation and anxiety. This modulation could provide insights into its potential use for treating depression and anxiety disorders .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. The following table summarizes its key activities and observed effects:
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety profile of this compound:
- Antidepressant Study : A study evaluated the compound's antidepressant-like effects using the forced swim test in rodents. Results indicated a significant decrease in immobility time, suggesting potential antidepressant properties .
- Neuroprotective Effects : Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a role in neuroprotection, which could be beneficial for neurodegenerative diseases .
- Anti-inflammatory Activity : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Results showed moderate inhibitory activity against COX-II, indicating potential as an anti-inflammatory agent .
Q & A
Q. Basic
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
- Stability protocols : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Key degradation products (e.g., hydrolyzed piperazine or oxidized pyrazole) are identified and quantified .
- Crystallinity : X-ray powder diffraction (XRPD) assesses polymorphic stability, while differential scanning calorimetry (DSC) detects phase transitions .
What methodological approaches are recommended for structure-activity relationship (SAR) studies of the 4-phenylpiperazine moiety?
Q. Advanced
- Analog synthesis : Replace the 4-phenylpiperazine group with alternative heterocycles (e.g., morpholine, thiomorpholine) or substituted arylpiperazines (e.g., 4-fluorophenyl, 4-methoxyphenyl) to probe steric and electronic effects .
- Biological testing : Evaluate analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to establish substituent-dependent activity trends .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with kinase ATP pockets, focusing on hydrogen bonding (e.g., piperazine N-H with Asp831) and π-π stacking (phenyl group with Phe832) .
How are crystallographic techniques applied to resolve molecular conformation and intermolecular interactions?
Q. Advanced
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (solvent: DMF/ethanol) reveal dihedral angles between the pyrimidine core and substituents. For example, the 4-phenylpiperazine group may form a dihedral angle of ~86° with the pyrimidine plane, influencing packing efficiency .
- Hydrogen bonding networks : Intramolecular N–H⋯N bonds (e.g., pyrazole NH to pyrimidine N) stabilize the planar conformation, while intermolecular C–H⋯π interactions between aromatic rings dictate crystal lattice stability .
- Validation : Mercury software visualizes Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals forces) .
What enzymatic assay designs are suitable for evaluating kinase inhibition potential?
Q. Advanced
- Kinase selection : Prioritize kinases with structural homology to reported pyrazolo[3,4-d]pyrimidine targets (e.g., JAK2, ABL1) .
- Assay protocol : Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Example steps:
- Counter-screening : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .
How do spectroscopic and computational methods aid in structural elucidation?
Q. Basic
- ¹³C NMR : Assigns quaternary carbons (e.g., pyrimidine C6 at ~158 ppm) and confirms piperazine connectivity .
- Mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 457.2345) validates molecular formula (C₂₅H₂₈N₈) .
- DFT calculations : Gaussian09 optimizes geometry at the B3LYP/6-31G(d) level, predicting vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental data .
What strategies address solubility challenges during in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffer containing cyclodextrins (e.g., HP-β-CD) to maintain solubility .
- Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol, improving aqueous solubility by >10-fold .
- LogP measurement : Reverse-phase HPLC determines octanol-water partition coefficients (LogP ~3.2), guiding formulation adjustments for cell-based assays .
How can researchers reconcile contradictory activity data across studies?
Q. Advanced
- Meta-analysis : Aggregate IC₅₀ values from multiple sources (e.g., kinase screens) and apply ANOVA to identify statistically significant outliers.
- Assay condition audit : Compare buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. HeLa) that may influence results .
- Structural validation : Re-examine batch purity (HPLC) and crystallinity (XRPD) to rule out polymorphic or impurity-driven discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
